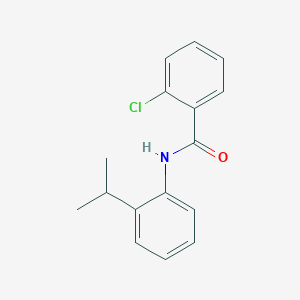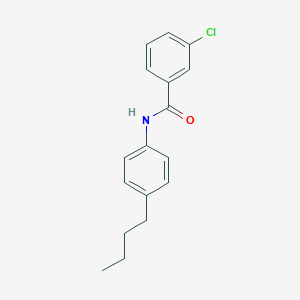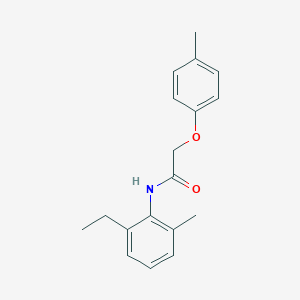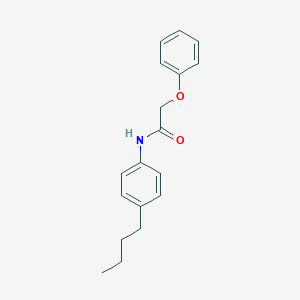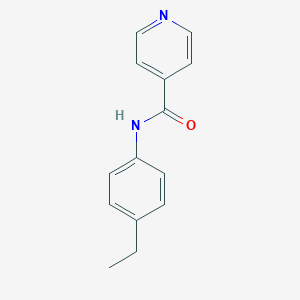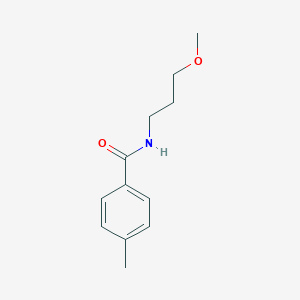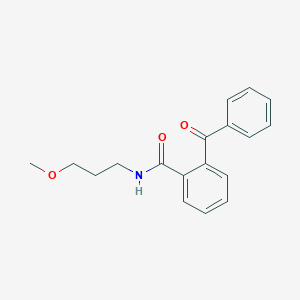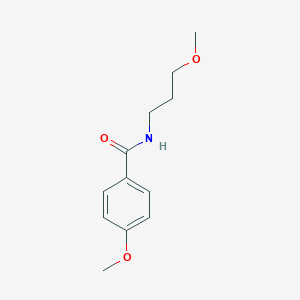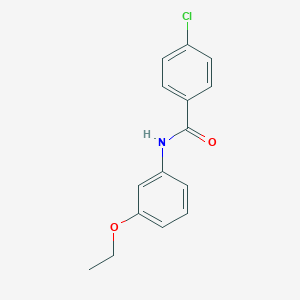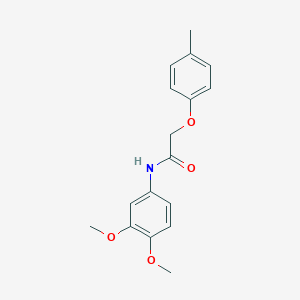
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of diseases. For example, N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. For example, N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide. Finally, future research could also explore the potential use of N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide involves a multi-step process, and it has been extensively studied for its potential use in the treatment of various diseases. N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of diseases. N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide have been identified.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenol in the presence of a base to form 3,4-dimethoxyphenyl-4-methylphenol. The second step involves the reaction of the product obtained from the first step with chloroacetyl chloride in the presence of a base to form N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, which is the final product.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been the subject of various research studies due to its potential applications in different fields. One of the significant applications of N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide is in the field of chemistry, where it is used as a reagent for the synthesis of other compounds. In addition, N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-12-4-7-14(8-5-12)22-11-17(19)18-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Clé InChI |
GUOKZZWTMBGOHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





